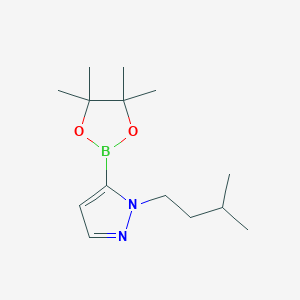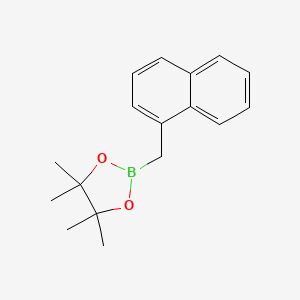
3-(trifluoromethyl)quinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trifluoromethyl)quinoline-4-carboxylic Acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, including 3-(trifluoromethyl)quinoline-4-carboxylic Acid, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines, benzaldehyde, and pyruvic acid . It has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis
The InChI code for 3-(trifluoromethyl)quinoline-4-carboxylic Acid is 1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17) . The compound is typically stored in a refrigerator and is a white to yellow powder or crystals .Chemical Reactions Analysis
Quinoline-4-carboxylic acid is a very important structure in synthetic medicinal chemistry . Compounds including a quinoline-4-carboxylic acid have a wide biological range as a pharmacophore in medicinal chemistry . Many methods have been developed for the synthesis of the important quinoline moiety .Physical And Chemical Properties Analysis
3-(trifluoromethyl)quinoline-4-carboxylic Acid is a white to yellow powder or crystals . It has a molecular weight of 241.17 .Scientific Research Applications
3-(Trifluoromethyl)quinoline-4-carboxylic Acid: A Comprehensive Analysis
Inhibition of Dihydroorotate Dehydrogenase: This compound has been used as an analogue in the form of brequinar sodium to inhibit dihydroorotate dehydrogenase, which is crucial in the de novo biosynthesis of pyrimidine, an essential component for DNA and RNA synthesis .
Enhancement of Cell Penetration: Studies suggest that when attached to cell-penetrating peptides, this compound can cause osmotic swelling of endosomes, resulting in enhanced cell penetration abilities of the peptides .
Scaffold for Alkaline Phosphatase Inhibitors: Quinoline-4-carboxylic acid has been investigated for its potency as a scaffold in the development of alkaline phosphatase inhibitors. This includes synthesis, structure-activity relationship (SAR) analysis, and molecular modelling studies .
Role in PI3K Inhibition: The trifluoromethyl group is a part of various compounds that inhibit PI3Ks, which are lipid kinases involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Broad Range of Biological Activities: Quinolines have been noted for their broad range of activities and applications. They are found in various natural products, especially alkaloids, and have caught the attention of researchers for their versatility .
Pharmaceutical and Industrial Applications: Quinoline compounds are essential in industrial and synthetic organic chemistry. They serve as vital scaffolds for leads in drug discovery due to their diverse applications .
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline carboxylic acid derivatives have been identified as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-tnap), intestinal alkaline phosphatase (h-iap), placental alkaline phosphatase (h-plap), and germ cell alkaline phosphatase (h-gcap) . These enzymes play crucial roles in various biological processes, including bone mineralization and lipid metabolism.
Mode of Action
It is known that quinoline carboxylic acids can interact with their targets, possibly through hydrogen bonding and van der waals forces , leading to inhibition of the enzyme activity .
Result of Action
The inhibition of alkaline phosphatases can lead to alterations in phosphate metabolism and bone mineralization .
properties
IUPAC Name |
3-(trifluoromethyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBVHAOJMZKLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463422 |
Source


|
| Record name | 3-(trifluoromethyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588702-65-2 |
Source


|
| Record name | 3-(trifluoromethyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














